molecular formula C10H9BrClNO B1441445 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 804555-00-8

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No. B1441445
M. Wt: 274.54 g/mol
InChI Key: YWAQTQSQFBLYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 804555-00-8 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 3-bromo-1-(4-chlorophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is 1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one include a molecular weight of 274.54 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the pyrrolidine ring's ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, a phenomenon known as "pseudorotation". A review by Li Petri et al. (2021) discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

Environmental Impact of Organochlorine Compounds

Krijgsheld and Gen (1986) assessed the impact of certain organochlorine compounds, including chlorophenols which are structurally related to 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one, on the aquatic environment. They found that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life. This review provides extensive scientific data on the consequences of contamination of the aquatic environment by chlorophenols, offering insights into their persistence, bioaccumulation, and organoleptic effects (Krijgsheld & Gen, 1986).

Pyrrolidine-2-one Derivatives in Chemical Synthesis

The synthesis and applications of pyrrolidine-2-one derivatives, a category to which 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one belongs, are crucial in the development of new pharmaceuticals and materials. Parmar et al. (2023) review the application of hybrid catalysts for the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, demonstrating the broader synthetic applications and bioavailability of pyranopyrimidine cores, which are key precursors in the medicinal and pharmaceutical industries. This review underscores the significance of pyrrolidine-2-one derivatives in the synthesis of lead molecules (Parmar et al., 2023).

properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAQTQSQFBLYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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